

Application Note & Protocol: Quantification of Dioctyl Azelate Migration from PVC Films

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Compound of Interest

Compound Name: Dioctyl azelate

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of **dioctyl azelate** (DOZ) migration from Polyvinyl Chloride (PVC) films. The methodologies outlined are essential for quality control, safety assessment, and regulatory compliance in the pharmaceutical, food packaging, and medical device industries.

Introduction

Dioctyl azelate (DOZ), a common plasticizer, is incorporated into PVC to enhance its flexibility and durability.^[1] However, its potential to migrate from the PVC matrix into contacting substances, such as pharmaceuticals, foodstuffs, or biological tissues, is a significant concern. ^[2] This migration can lead to contamination, altered product efficacy, and potential health risks. Therefore, accurate quantification of DOZ migration is crucial.

This application note details the experimental procedures for simulating and measuring the migration of DOZ from PVC films. It covers sample preparation, migration testing using food simulants, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely adopted technique for this purpose.^[2]

Experimental Protocols

Materials and Reagents

- PVC film containing **dioctyl azelate**

- Food Simulants (as per regulatory guidance, e.g., Commission Regulation (EU) No. 10/2011):
 - Simulant A: 10% (v/v) ethanol in distilled water[3]
 - Simulant B: 3% (w/v) acetic acid in distilled water[3]
 - Simulant D2: Vegetable oil (e.g., olive oil or sunflower oil)[3]
- Extraction Solvents:
 - n-Hexane (HPLC grade)[4]
 - Dichloromethane (HPLC grade)[2]
 - Methanol (HPLC grade)[2]
- **Diethyl azelate** reference standard
- Anhydrous sodium sulfate[4]
- Glass vials with PTFE-lined caps
- Analytical balance
- Vortex mixer
- Centrifuge
- Nitrogen evaporator or rotary evaporator
- Syringe filters (0.45 µm, PTFE)

Migration Testing Protocol

This protocol is based on established methods for testing plasticizer migration from food contact materials.[3][5]

- **Sample Preparation:** Cut the PVC film into specific dimensions (e.g., 5 cm x 5 cm) to ensure a known surface area for migration calculations.[3]
- **Test Specimen Conditioning:** Prior to testing, condition the PVC film specimens at 23 ± 2 °C with a relative humidity of $50 \pm 10\%$ for 24 hours.
- **Migration Cell Setup:** Place the conditioned PVC film sample in a migration cell or a glass container.
- **Addition of Food Simulant:** Add a known volume of the selected food simulant to the migration cell, ensuring the film is fully immersed. A standard surface area to volume ratio is 1 dm² of the sample per 100 ml of food simulant.[3]
- **Incubation:** Seal the migration cell and incubate at specific temperatures and durations that represent the intended use or worst-case scenario. For example, 40°C for 10 days is a common condition for overall migration testing.[3] For specific migration, conditions like 60°C for 10 days may be used.[3]
- **Sample Collection:** After incubation, carefully remove the PVC film. The food simulant, now containing the migrated DOZ, is collected for analysis.

Sample Extraction and Preparation for GC-MS Analysis

For Aqueous Simulants (A and B):

- Pipette a known volume (e.g., 10 mL) of the food simulant into a separatory funnel.
- Add 10 mL of n-hexane and shake vigorously for 2 minutes for liquid-liquid extraction.[4]
- Allow the layers to separate and collect the organic (n-hexane) layer.
- Pass the organic layer through a small column of anhydrous sodium sulfate to remove any residual water.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[2]
- Filter the concentrated solution through a 0.45 µm syringe filter into a GC vial.[2]

For Oily Simulant (D2):

- Accurately weigh approximately 1 gram of the oil simulant into a glass vial.
- Add 10 mL of a 1:1 (v/v) mixture of dichloromethane and methanol.[2]
- Vortex for 2 minutes and then sonicate for 30 minutes to extract the DOZ.
- Centrifuge at 3000 rpm for 10 minutes to separate the layers.[4]
- Carefully transfer the supernatant (solvent layer) to a clean glass vial.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 1 mL of n-hexane.[2]
- Filter the reconstituted solution through a 0.45 µm syringe filter into a GC vial.[2]

GC-MS Analysis Protocol

The following are suggested starting conditions for the GC-MS analysis of **dioctyl azelate**, which should be optimized for the specific instrument and application.[4]

- Instrumentation: A gas chromatograph equipped with a mass selective detector (MSD).[2]
- GC Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[4]
- Injector: Splitless mode.[4]
- Injector Temperature: 280 °C.[4]
- Injection Volume: 1 µL.[4]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 min.

- Ramp: 15 °C/min to 300 °C.
- Hold: 10 min at 300 °C.[4]
- MS Transfer Line Temperature: 280 °C.[4]
- MS Ion Source Temperature: 230 °C.[4]
- MS Quadrupole Temperature: 150 °C.[4]
- MS Mode: Electron Ionization (EI) at 70 eV.[4]
- Scan Range: m/z 40-550.[4]

Quantification

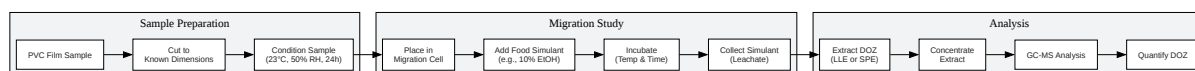
Quantification is achieved by creating a calibration curve using standard solutions of **dioctyl azelate** of known concentrations. The peak area of DOZ in the sample chromatogram is compared to the calibration curve to determine its concentration in the food simulant. The migration is typically expressed in mg of substance per kg of food simulant (mg/kg) or mg of substance per dm² of the contact surface (mg/dm²).[3]

Data Presentation

The following table summarizes hypothetical quantitative data for DOZ migration from a PVC film under various conditions.

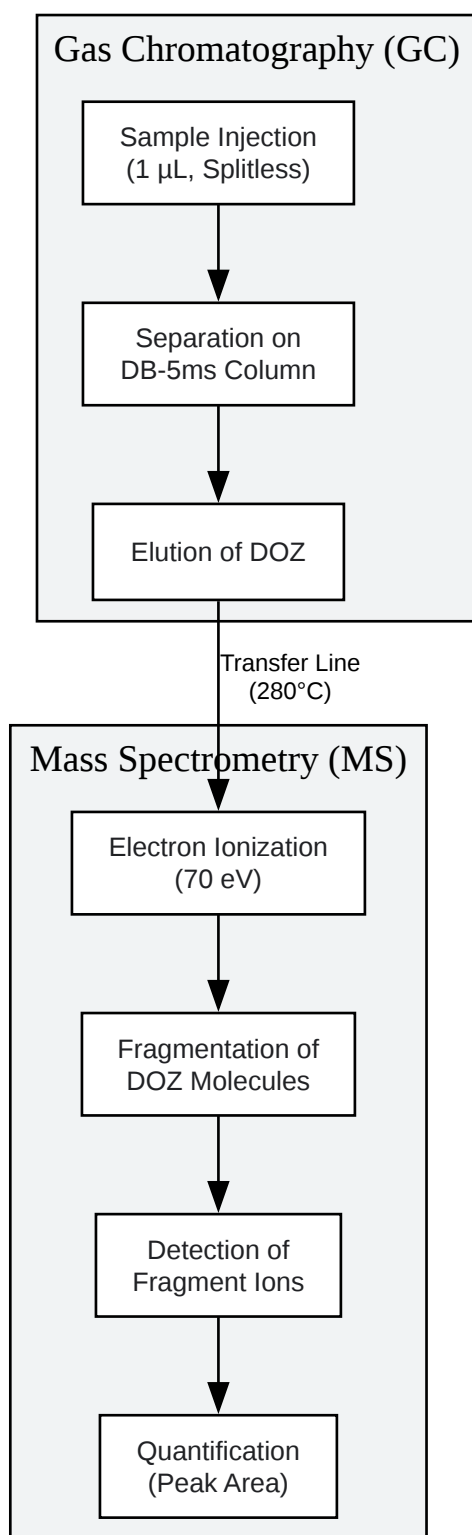
Food Simulant	Temperature (°C)	Time (days)	Migration (mg/kg)	Migration (mg/dm ²)
10% Ethanol (Simulant A)	40	10	2.5	0.42
3% Acetic Acid (Simulant B)	40	10	3.1	0.52
Vegetable Oil (Simulant D2)	40	10	15.8	2.63
10% Ethanol (Simulant A)	60	10	5.2	0.87
3% Acetic Acid (Simulant B)	60	10	6.5	1.08
Vegetable Oil (Simulant D2)	60	10	35.4	5.90

Visualizations



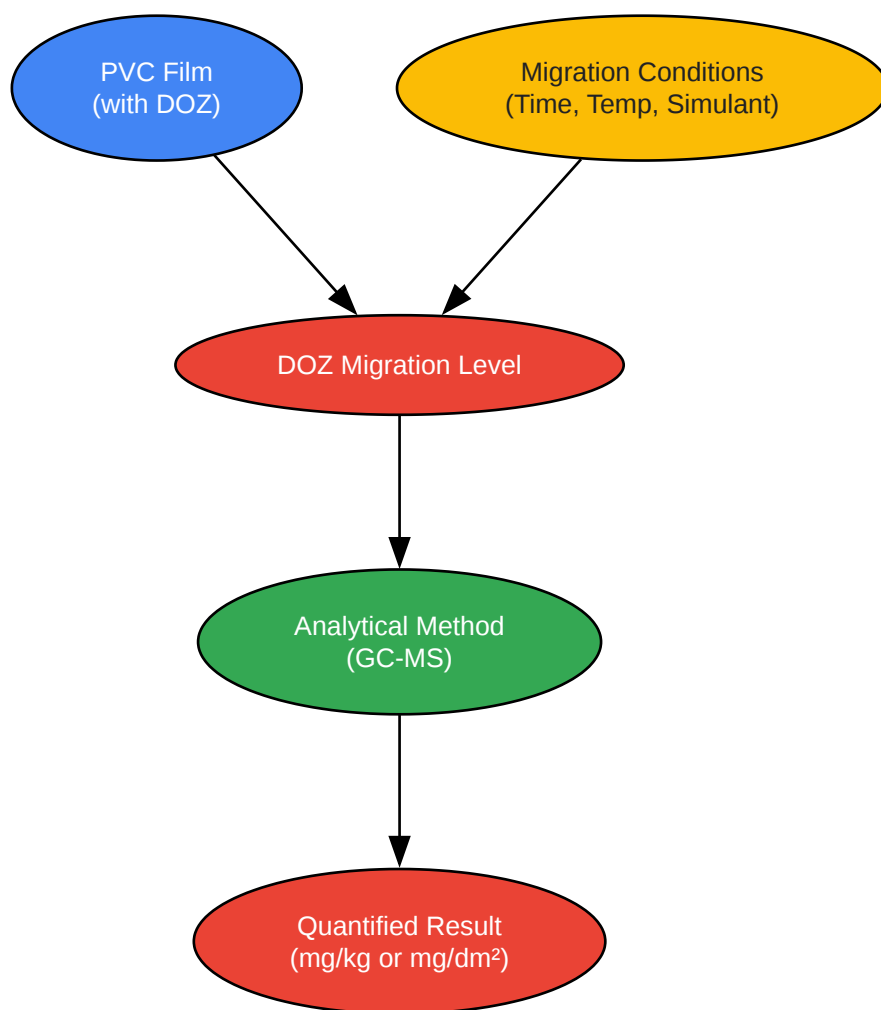
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Caption: Experimental workflow for DOZ migration testing.



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Caption: GC-MS analysis pathway for DOZ quantification.



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Caption: Logical relationships in DOZ migration studies.

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